molecular formula C10H14ClN3O B2905447 4-((4-Chloro-6-methylpyrimidin-2-yl)methyl)morpholine CAS No. 1023818-62-3

4-((4-Chloro-6-methylpyrimidin-2-yl)methyl)morpholine

Cat. No.: B2905447
CAS No.: 1023818-62-3
M. Wt: 227.69
InChI Key: ZAKQIAKCEMLVEP-UHFFFAOYSA-N
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Description

4-((4-Chloro-6-methylpyrimidin-2-yl)methyl)morpholine is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at position 4, a methyl group at position 6, and a morpholine moiety connected via a methylene (-CH2-) bridge at position 2. This structural arrangement confers unique physicochemical and pharmacological properties, making it a candidate for therapeutic and industrial applications.

Properties

IUPAC Name

4-[(4-chloro-6-methylpyrimidin-2-yl)methyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c1-8-6-9(11)13-10(12-8)7-14-2-4-15-5-3-14/h6H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKQIAKCEMLVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CN2CCOCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chloro-6-methylpyrimidin-2-yl)methyl)morpholine typically involves the reaction of 4-chloro-6-methylpyrimidine with morpholine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and minimize impurities. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-((4-Chloro-6-methylpyrimidin-2-yl)methyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while cross-coupling reactions can produce complex organic molecules.

Scientific Research Applications

4-((4-Chloro-6-methylpyrimidin-2-yl)methyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4-Chloro-6-methylpyrimidin-2-yl)methyl)morpholine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties .

Comparison with Similar Compounds

4-(4-Chloro-6-methylpyrimidin-2-yl)morpholine (CAS 118121-82-7)

  • Structural Difference : The morpholine ring is directly attached to the pyrimidine at position 2, lacking the methylene bridge present in the target compound.
  • Similarity : 0.85 (based on structural similarity scores) .
  • Direct attachment may enhance electronic effects on the pyrimidine ring, influencing reactivity in synthetic pathways.

4-(4,6-Dichloropyrimidin-2-yl)morpholine (CAS 10397-13-4)

  • Structural Difference : Contains two chlorine atoms at positions 4 and 6 of the pyrimidine, with a direct morpholine attachment at position 2.
  • Applications : Widely used in pharmaceuticals and agrochemicals due to its reactivity as a dichlorinated intermediate .
  • Key Contrast: The additional chlorine increases electrophilicity, making it more reactive in substitution reactions compared to the mono-chlorinated target compound .

4-(2-Chloropyrimidin-4-yl)morpholine (CAS 62968-37-0)

  • Structural Difference : Chlorine at position 2 and morpholine at position 4 of the pyrimidine.
  • Similarity : 0.60 .
  • Pharmacological Relevance : Such positional isomerism often leads to divergent biological activities. For example, 2-chloro derivatives are common intermediates in kinase inhibitor syntheses .

Thieno[3,2-d]pyrimidine-Based Analogs

  • Example: 4-[2-Chloro-6-[(4-methylpiperazin-1-yl)methyl]thieno[3,2-d]pyrimidin-4-yl]morpholine (CAS 885618-54-2).
  • Structural Difference: Replaces the pyrimidine core with a thienopyrimidine system, introducing a sulfur atom.

Quinoline and Phenyl Derivatives

  • Example: 4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine.
  • Structural Difference: Features a quinoline core instead of pyrimidine.

Physicochemical Properties and Structure-Activity Relationships (SAR)

Property Target Compound CAS 118121-82-7 CAS 10397-13-4
Chlorine Substitution 4-Cl, 6-CH3 4-Cl, 6-CH3 4-Cl, 6-Cl
Morpholine Attachment -CH2- linkage Direct Direct
Solubility Moderate (polar groups) Lower (rigid structure) Low (high Cl content)
Bioavailability Enhanced (flexible CH2 bridge) Reduced Variable

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